2-(Methyl(piperidin-3-yl)amino)ethanol
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Overview
Description
2-(Methyl(piperidin-3-yl)amino)ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of both an amino group and a hydroxyl group in this compound makes it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(piperidin-3-yl)amino)ethanol typically involves the reaction of piperidine derivatives with methylating agents and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions to ensure high yield and purity. The use of catalysts such as rhodium or iridium complexes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(piperidin-3-yl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(Methyl(piperidin-3-yl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Methyl(piperidin-3-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methyl(piperidin-4-yl)amino)ethanol
- 2-(Methyl(piperidin-2-yl)amino)ethanol
- 2-(Methyl(piperidin-3-yl)amino)propanol
Uniqueness
2-(Methyl(piperidin-3-yl)amino)ethanol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-[methyl(piperidin-3-yl)amino]ethanol |
InChI |
InChI=1S/C8H18N2O/c1-10(5-6-11)8-3-2-4-9-7-8/h8-9,11H,2-7H2,1H3 |
InChI Key |
MIXJRLLNAMRWSN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1CCCNC1 |
Origin of Product |
United States |
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